molecular formula C15H14ClNO2 B291147 3-chloro-N-(4-ethoxyphenyl)benzamide

3-chloro-N-(4-ethoxyphenyl)benzamide

Cat. No.: B291147
M. Wt: 275.73 g/mol
InChI Key: JSIPXDAKEMSRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-ethoxyphenyl)benzamide (CAS: 196803-93-7) is a benzamide derivative with the molecular formula C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g/mol . It features a benzamide backbone substituted with a chlorine atom at the 3-position of the benzene ring and an ethoxy group on the 4-position of the aniline moiety.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

JSIPXDAKEMSRJC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
3-Chloro-N-(4-ethoxyphenyl)benzamide Cl (3-position), OCH₂CH₃ (4-position) C₁₅H₁₄ClNO₂ 275.73
3-Chloro-N-(2-nitrophenyl)benzamide Cl (3-position), NO₂ (2-position) C₁₃H₉ClN₂O₃ 276.68
4-Chloro-N-(3-chlorophenyl)benzamide Cl (4-position on benzamide, 3-Cl on aniline) C₁₃H₉Cl₂NO 280.12
3-Chloro-N-(2-fluorophenyl)benzamide Cl (3-position), F (2-position) C₁₃H₉ClFNO 265.67
JNJ-63533054 3-Cl, modified side chain (neuroactive) C₁₇H₁₆ClN₂O₂ 315.77

Key Observations :

  • Substituent position (e.g., Cl at 3 vs. 4) significantly affects molecular interactions and bioactivity .
  • Electron-withdrawing groups (NO₂, Cl) enhance hydrogen-bonding capacity, influencing crystallographic packing .
Anti-Inflammatory Activity
  • 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazole-2-yl]benzamide (C4) : Exhibits superior anti-inflammatory activity compared to indomethacin (standard drug) in rodent models .
  • This compound: Limited direct bioactivity data, but ethoxy groups are associated with improved metabolic stability in related compounds .
Neuroactivity
  • JNJ-63533054 : A benzamide derivative with potent agonism (EC₅₀ = 16 nM) at orphan GPCRs, demonstrating blood-brain barrier permeability for CNS applications .

Crystallographic and Hydrogen-Bonding Features

Crystal Packing and Dihedral Angles
  • This compound : Ethoxy group induces torsional flexibility, leading to variable dihedral angles (e.g., 15.2° between benzamide and aniline rings in polymorphs) .
  • 3-Chloro-N-(2-nitrophenyl)benzamide : Planar amide moiety with a dihedral angle of 8.2° between rings; Cl···Cl interactions (3.943 Å) stabilize crystal packing .
Hydrogen-Bonding Networks
  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Forms 1D chains via N–H···O and C–H···O bonds; intramolecular S···O interactions enhance stability .
  • 4-Chloro-N-(3-chlorophenyl)benzamide : C–H···O and π-π stacking dominate packing, with R-factor = 0.038 in refinement .

Drug-Likeness and Solubility

  • Lipophilicity : Ethoxy substitution in this compound increases logP compared to nitro or fluoro analogues, enhancing membrane permeability .
  • Thermal Stability : Melting points range from 399 K (3-chloro-N-(2-nitrophenyl)benzamide) to lower values in ethoxy derivatives, reflecting substituent effects on lattice energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.